molecular formula C16H16BrN3O3S B2625915 2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide CAS No. 2034294-44-3

2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide

Cat. No. B2625915
CAS RN: 2034294-44-3
M. Wt: 410.29
InChI Key: FXYOOJYBUFDCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is a technique that is not well developed but is utilized in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of the compound could not be found in the available resources .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the current resources .

Scientific Research Applications

Catalytic Protodeboronation

This compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Fibroblast Growth Factor Receptor Inhibitor

The compound has been used in the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . Among them, compound 4h exhibited potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Inhibition of Cell Migration and Invasion

In addition to inhibiting cell proliferation and inducing apoptosis, compound 4h also significantly inhibited the migration and invasion of 4T1 cells . This suggests potential applications in preventing the spread of cancer cells.

Fluorescent Labeling

This compound is often used in the field of fluorescent labeling . Fluorescent labels are important tools in many areas of scientific research, including biology and chemistry, as they allow researchers to visualize and track molecules and cells.

Organic Synthesis

The compound is also used in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones and is an important part of the chemical industry.

Inhibition of Quorum-Sensing Receptors

The compound is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . This suggests potential applications in controlling bacterial infections.

Mechanism of Action

The mechanism of action for this compound is not available in the current resources .

Safety and Hazards

The safety and hazards associated with this compound are not available in the current resources .

Future Directions

The future directions for this compound are not available in the current resources .

properties

IUPAC Name

2-bromo-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3S/c1-19-9-6-12-7-10-20(16(21)15(12)19)11-8-18-24(22,23)14-5-3-2-4-13(14)17/h2-7,9-10,18H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYOOJYBUFDCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide

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